molecular formula C14H15NO4 B8357824 Methyl 1-benzyl-2,4-dioxo-3-piperidinecarboxylate

Methyl 1-benzyl-2,4-dioxo-3-piperidinecarboxylate

Cat. No. B8357824
M. Wt: 261.27 g/mol
InChI Key: DBOOLYUBIVFZDG-UHFFFAOYSA-N
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Patent
US08461328B2

Procedure details

A solution of 1-benzyl-2,4-dioxo-piperidine-3-carboxylic acid methyl ester (2.09 g, 8.0 mmol) in MeCN (250 mL) and water (20 mL) was heated at reflux for 76 hours. The cooled reaction mixture was concentrated under vacuum to afford 1.60 g (98%) of 1-benzyl-piperidine-2,4-dione as a yellow oil. 1H NMR (400 MHz, CDCl3) δ: 7.36-7.24 (m, 5H), 4.69 (s, 2H), 3.48 (t, 2H), 3.43 (s, 2H), 2.54 (t, 2H).
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC([CH:5]1[C:10](=[O:11])[CH2:9][CH2:8][N:7]([CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:6]1=[O:19])=O>CC#N.O>[CH2:12]([N:7]1[CH2:8][CH2:9][C:10](=[O:11])[CH2:5][C:6]1=[O:19])[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
COC(=O)C1C(N(CCC1=O)CC1=CC=CC=C1)=O
Name
Quantity
250 mL
Type
solvent
Smiles
CC#N
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 76 hours
Duration
76 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CC(CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.